molecular formula C15H9NO4 B097066 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one CAS No. 17721-91-4

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one

Cat. No.: B097066
CAS No.: 17721-91-4
M. Wt: 267.24 g/mol
InChI Key: JQBCOAGLBYZCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of a hydroxyl group at the 3-position and a nitrophenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)-1H-inden-1-one.

    Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)-1H-inden-1-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(3-nitrophenyl)-1H-inden-1-one
  • 3-Hydroxy-2-(4-aminophenyl)-1H-inden-1-one
  • 3-Hydroxy-2-(4-chlorophenyl)-1H-inden-1-one

Uniqueness

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various chemical transformations and biological studies.

Properties

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCOAGLBYZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369560
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17721-91-4
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.